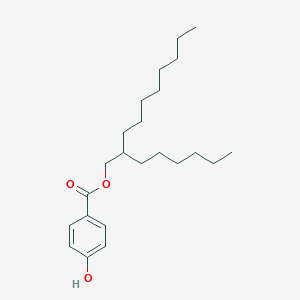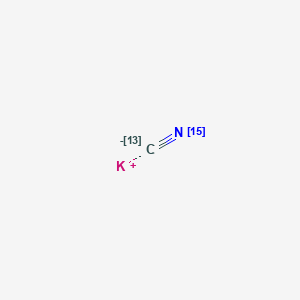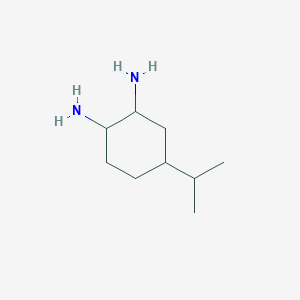
Malathion alpha-monoacid
Übersicht
Beschreibung
Malathion alpha-monoacid, also known as Malathion monocarboxylic acid, is a transformation product of Malathion . Malathion is a parasympathomimetic organophosphate compound that is used as an insecticide for the treatment of head lice . It is an irreversible cholinesterase inhibitor and has low human toxicity .
Synthesis Analysis
The degradation of malathion has been studied extensively. A strain of Micrococcus sp. was found to be capable of utilizing malathion as its sole carbon and energy source . The degradation of malathion by this strain was confirmed by Q-TOF–MS analysis, which identified malathion mono and diacids, and phosphorus moiety as the degradation products . Another study found that malathion can degrade under both alkaline and radical conditions .
Molecular Structure Analysis
The molecular formula of Malathion alpha-monoacid is C8H15O6PS2 . It is an isomer existing in the alpha- and beta- forms . The parent molecule, malathion, is chiral .
Chemical Reactions Analysis
Malathion degrades into malathion mono and diacids, and phosphorus moiety . The degradation process involves multiple pathways including ester hydrolysis and elimination . The products resulting from any of the initial degradation pathways can continue to degrade under the same conditions into other compounds .
Physical And Chemical Properties Analysis
Malathion alpha-monoacid has an average mass of 302.305 Da and a monoisotopic mass of 302.004761 Da . It is slightly soluble in water, soluble in alcohols and aromatic solvents, and of limited solubility in petroleum oils .
Wissenschaftliche Forschungsanwendungen
1. Structural Analysis and Metabolic Identification
Malathion α-monoacid has been studied for its structural characteristics and metabolic products. Welling et al. (1979) conducted a study where malathion α- and β-monocarboxylic acid were separated and analyzed using 13C-Nuclear magnetic resonance, revealing that the α-isomer was a minor component in the hydrolytic malathion metabolites produced by rat tissues. This research provides insights into the structural identification and quantification of malathion metabolites in biological systems (Welling et al., 1979).
2. Role in Esterase Activity and Inhibition
Research on the inhibition and properties of rat malathion carboxylesterases has highlighted the role of malathion alpha-monoacid in biological processes. Mallipudi et al. (1980) found that malathion carboxylesterase fractions in rat liver microsomes hydrolyze malathion, producing both alpha and beta monoacids. This study provides an understanding of the enzymatic activity involving malathion and its metabolites (Mallipudi et al., 1980).
3. Chemoenzymatic Resolution
Hitt et al. (2014) explored the chemoenzymatic resolution of rac-malathion, an organophosphate used for pest control. The study demonstrated hydrolysis at the diethyl succinate moiety of malathion, forming a mixture of α- and β-monoacids of (R)-malathion, which is critical for understanding the stereoselective biotransformation of malathion (Hitt et al., 2014).
4. Environmental Biodegradation
Geed et al. (2017) investigated the biodegradation of malathion in both batch and continuous packed bed bioreactors. The study revealed that malathion degradation resulted in metabolites like phosphorodithionic acid and diethylmercaptosuccinate, contributing to our understanding of malathion's environmental fate and degradation mechanisms (Geed et al., 2017).
5. Malathion Metabolism in Various Organisms
Research has also focused on the metabolism of malathion in various organisms. Studies have investigated the metabolic pathways and effects of malathion and its metabolites in insects and mammals, contributing to a broader understanding of its biochemical and toxicological profiles across different species. For example, studies by Ryan and Fukuto (1985) and Wood et al. (1985) have provided insights into the toxicokinetics and enzymatic degradation of malathion in rats and insects, respectively (Ryan & Fukuto, 1985); (Wood et al., 1985).
Safety And Hazards
Malathion, the parent compound of Malathion alpha-monoacid, is an organophosphate insecticide that can pose a risk to human health if left in the environment . The Occupational Safety and Health Administration (OSHA) has established an exposure limit for malathion in the workplace of 15 milligrams per cubic meter (mg/m³), for an 8-hour workday, 40 hours per week .
Eigenschaften
IUPAC Name |
2-dimethoxyphosphinothioylsulfanyl-4-ethoxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O6PS2/c1-4-14-7(9)5-6(8(10)11)17-15(16,12-2)13-3/h6H,4-5H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSJFDUIZFXAQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)O)SP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O6PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274248 | |
| Record name | Malathion alpha-monoacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Malathion alpha-monoacid | |
CAS RN |
1190-29-0 | |
| Record name | Malathion alpha-monoacid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malathion alpha-monoacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B122369.png)
![(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride](/img/structure/B122374.png)
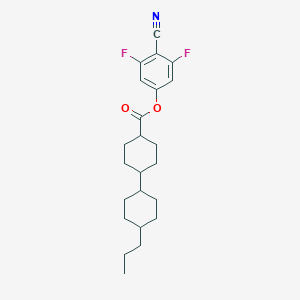

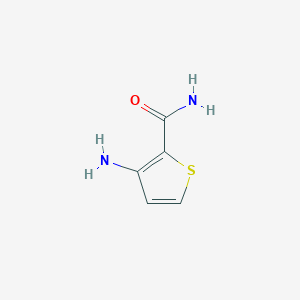
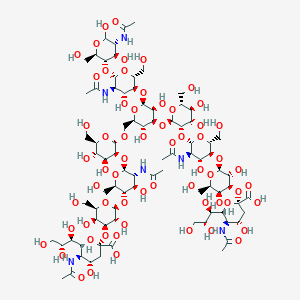
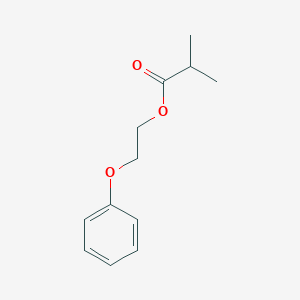
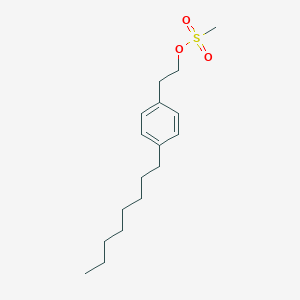
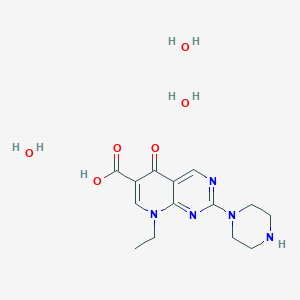
![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)

